3-(4-Hydroxy-2-methoxyphenyl)acrylic acid

Übersicht

Beschreibung

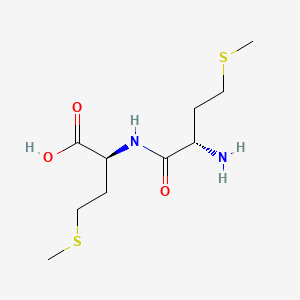

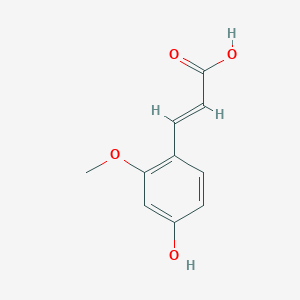

“3-(4-Hydroxy-2-methoxyphenyl)acrylic acid”, also known as Ferulic acid, is an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is a derivative of an amino acid and has stability and biological activity . It is often used as a drug synthesis intermediate .

Molecular Structure Analysis

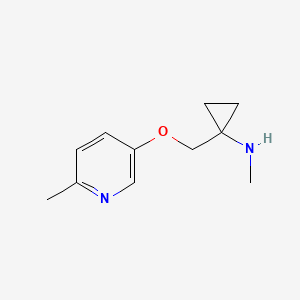

The molecular formula of “3-(4-Hydroxy-2-methoxyphenyl)acrylic acid” is C10H10O4 . The structure includes a methoxy group (-OCH3) and a hydroxy group (-OH) attached to a phenyl ring, which is further connected to an acrylic acid group .Chemical Reactions Analysis

The specific chemical reactions involving “3-(4-Hydroxy-2-methoxyphenyl)acrylic acid” can depend on various factors such as the reaction conditions and the presence of other reactants . For instance, it has been reported that the acids with nucleophilic counterions readily quench by EDA and form byproducts .Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Hydroxy-2-methoxyphenyl)acrylic acid” is 194.1840 . Other physical and chemical properties such as melting point, boiling point, and solubility may vary depending on the specific conditions .Wissenschaftliche Forschungsanwendungen

Antioxidant and Free Radical Scavenging Activity

Ferulic acid exhibits potent antioxidant properties due to its ability to scavenge free radicals. It helps protect cells and tissues from oxidative damage, making it valuable in preventing age-related diseases, neurodegenerative conditions, and skin aging .

Anti-Inflammatory Effects

Research suggests that ferulic acid has anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines. It may be useful in managing inflammatory disorders, such as arthritis and inflammatory bowel diseases .

Photoprotective Properties

Ferulic acid offers photoprotection against UV radiation. It enhances the stability of sunscreens and reduces UV-induced skin damage. Cosmetic and skincare formulations often incorporate ferulic acid for its protective effects .

Cancer Prevention and Treatment

Ferulic acid shows promise as a chemopreventive agent. It inhibits cancer cell growth, induces apoptosis, and modulates signaling pathways. Research focuses on its potential role in preventing and treating various cancers, including breast, colon, and skin cancers .

Neuroprotective Effects

Ferulic acid crosses the blood-brain barrier and exerts neuroprotective effects. It may enhance cognitive function, protect against neurodegenerative diseases (such as Alzheimer’s and Parkinson’s), and promote neuronal survival .

Wound Healing and Tissue Regeneration

Ferulic acid accelerates wound healing by promoting collagen synthesis and angiogenesis. It also aids tissue repair and regeneration, making it relevant in wound care and tissue engineering .

Food Preservation and Antimicrobial Activity

In the food industry, ferulic acid acts as a natural preservative due to its antimicrobial properties. It inhibits the growth of spoilage microorganisms and extends the shelf life of food products .

Wirkmechanismus

Target of Action

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid, also known as Hydroferulic acid , is a derivative of 2-methoxyphenols It is known that 2-methoxyphenols and their derivatives have antioxidant properties , suggesting that they may target reactive oxygen species (ROS) and related oxidative stress pathways.

Mode of Action

Antioxidants interact with free radicals, terminating their reaction and converting them into harmless molecules by offering an electron . This reduces oxidative stress, protecting cells from oxidative damage .

Biochemical Pathways

Oxidative stress occurs when there is an imbalance between the formation and detoxification of free radical species, leading to cellular damage . By neutralizing these free radicals, antioxidants like 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid can help restore balance and prevent damage.

Result of Action

Given its potential antioxidant activity, it may help protect cells from oxidative damage, which can lead to various diseases such as cancer, atherosclerosis, aging, immunosuppression, inflammation, ischemic heart disease, diabetes, and neurodegenerative disorders .

Eigenschaften

IUPAC Name |

(E)-3-(4-hydroxy-2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDKFNWQAKHTBC-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/structure/B3281375.png)

![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)

![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B3281403.png)